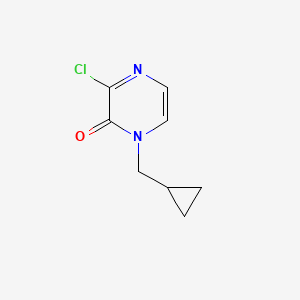

3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-chloro-1-(cyclopropylmethyl)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-8(12)11(4-3-10-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSQJNULNCABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure

The compound features a pyrazinone core with a chlorine substituent and a cyclopropylmethyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit antimicrobial properties. For example, certain substituted pyrazines have demonstrated effectiveness against bacterial strains, suggesting that this compound may possess similar capabilities. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Pyrazine derivatives have been explored for their anticancer properties. Some studies report that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analyses indicate that modifications to the pyrazine ring can enhance potency against specific cancer cell lines.

Study on Pyrazine Derivatives

A study focused on a series of pyrazine derivatives revealed that modifications at the 3-position significantly affected their anticancer activity. Compounds with halogen substitutions showed increased potency against several cancer cell lines, indicating that this compound might also exhibit enhanced biological activity due to its chlorine substituent .

In Vivo Studies

In vivo studies involving structurally similar compounds have shown promising results in animal models. For instance, a related pyrazine compound demonstrated significant tumor growth inhibition in xenograft models at specific dosages, suggesting that this compound could potentially be developed as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazine derivatives:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one as a promising candidate in anticancer drug development. Compounds with similar pyrazine structures have demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells. For instance, derivatives of pyrazine compounds have shown IC50 values significantly lower than standard chemotherapeutics like etoposide, indicating their potential efficacy in cancer treatment .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, studies have documented that certain derivatives lead to increased sub-G1 phase arrest in treated cancer cells, suggesting a mechanism that triggers programmed cell death .

Biological Research

Biological Activity:

this compound has been investigated for its biological properties beyond anticancer activity. Research indicates potential antimicrobial and anti-inflammatory effects, making it a candidate for further exploration in infectious disease treatments .

Inhibition of Enzymatic Activity:

The compound has also been evaluated for its role as an enzyme inhibitor. Specifically, it may function as a selective inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating various physiological processes. This inhibition could have implications for treating conditions like chronic kidney disease and hypertension .

Industrial Applications

Synthesis of Advanced Materials:

In the field of organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to be used as an intermediate in the synthesis of pharmaceuticals and advanced materials .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazin-2(1H)-ones exhibit diverse pharmacological profiles depending on substituents at the 1- and 3-positions. Below is a detailed comparison of structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Structural-Activity Relationships (SAR)

1-Position Substituents :

- Cyclopropylmethyl : Enhances metabolic stability and kinase binding (e.g., PDGFR IC₅₀ <1 µM) .

- Ethyl/Isobutyl : Simpler alkyl groups reduce steric hindrance but may decrease target specificity (e.g., diabetes applications via GPR40 agonism) .

- Aromatic Groups (e.g., 2-methoxyphenyl) : Increase molecular weight but may limit solubility .

3-Position Substituents :

- Chlorine : Critical for electronic effects in ATP-binding pockets (e.g., kinase inhibition) .

- Aryl Groups (e.g., 4-chlorophenyl) : Broaden receptor selectivity (e.g., GPR40 agonism vs. kinase inhibition) .

5-Position Modifications :

- Piperidinyl or halogen substitutions (e.g., Compound 52) enable applications in neuroimaging (PET ligands) .

Functional Comparisons

- Kinase Inhibition : The cyclopropylmethyl group in the target compound optimizes PDGFR binding, outperforming ethyl or isobutyl analogs in enzymatic assays .

- Diabetes Therapeutics : 3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one shows superior GPR40 agonism, highlighting the trade-off between alkyl chain length and receptor specificity .

- Imaging Agents : 5-Chloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one (Compound 52) demonstrates the utility of cyclopropyl groups in enhancing blood-brain barrier penetration for CRFR1 PET imaging .

Physicochemical Properties

Preparation Methods

Synthetic Routes and Preparation Strategies

Halogenation and Alkylation Approach

The preparation typically involves two key steps: halogenation of the pyrazinone ring and alkylation at the nitrogen atom.

- Starting Material : Pyrazin-2(1H)-one or substituted pyrazinones serve as the core structure.

- Halogenation : Introduction of chlorine at the 3-position is achieved using chlorinating agents under controlled conditions.

- N-Alkylation : The nitrogen at position 1 is alkylated with cyclopropylmethyl halides or related electrophiles, often in the presence of a base.

Example Procedure (Adapted from Patent US11180503B2)

- A halogenated pyrazinone intermediate is dissolved in an organic solvent such as toluene or ethyl acetate.

- The solution is cooled to 0°C under an inert atmosphere (nitrogen).

- Cyclopropylmethyl halide or a zinc reagent (e.g., 2-propylzinc bromide as a model) is added slowly.

- The reaction is allowed to warm to room temperature and stirred until completion.

- The mixture is quenched with saturated aqueous sodium chloride solution.

- The organic phase is separated, washed, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Chlorinating agent (e.g., N-chlorosuccinimide) | Control temperature to avoid over-chlorination |

| N-Alkylation | Cyclopropylmethyl halide, base (e.g., K2CO3) | Anhydrous solvent, inert atmosphere recommended |

| Work-up | Saturated NaCl aqueous wash | Removes inorganic salts and residual reagents |

| Drying | Anhydrous MgSO4 or Na2SO4 | Ensures removal of water before concentration |

| Purification | Column chromatography (SiO2) | Eluent: petroleum ether/ethyl acetate mixtures |

Analytical and Characterization Data

- NMR Spectroscopy : 1H and 13C NMR confirm substitution pattern and purity.

- Mass Spectrometry : Confirms molecular weight consistent with 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one.

- Chromatography : TLC and HPLC used to monitor reaction progress and purity.

Research Findings and Optimization

- Catalyst Use : Palladium catalysts such as Pd-PEPPSI-IHeptCl have been employed in analogous coupling reactions to improve yields and selectivity.

- Solvent Effects : Toluene and ethyl acetate are preferred for balancing solubility and ease of purification.

- Temperature Control : Low temperature during reagent addition minimizes side reactions.

- Safety Considerations : Continuous flow and CSTR methods for related pyrazinones highlight the importance of managing reactive intermediates safely.

Summary Table of Preparation Methods

Q & A

Q. What are the optimized synthetic routes for 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: A high-yield synthesis involves chlorination of a pyrazinone precursor using thionyl chloride (SOCl₂) under reflux. For example, chlorination of 1-(cyclopropylmethyl)pyrazin-2(1H)-one with SOCl₂ at 80–90°C for 4–6 hours achieves >85% conversion. Post-reaction, the product is purified via prep-TLC (silica gel, ethyl acetate/hexane 3:7) to isolate the chlorinated derivative . Reaction temperature and stoichiometric control of SOCl₂ are critical to minimizing byproducts like over-chlorinated species.

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer: 1H NMR (300 MHz, MeOD) is essential for confirming substituent positions and stereochemistry. Key signals include the cyclopropylmethyl protons (δ 0.36–1.09 ppm, multiplet) and pyrazinone aromatic protons (δ 7.11–8.60 ppm). Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 213.6). High-resolution MS (HRMS) or X-ray crystallography (if crystals are obtainable) provides additional validation .

Q. What purification methods are recommended for this compound post-synthesis?

Methodological Answer: Prep-TLC using silica gel with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) is effective for small-scale purification. For larger scales, column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity and stability under varying pH or temperature conditions?

Methodological Answer: The cyclopropylmethyl group enhances steric hindrance, reducing nucleophilic attack at the pyrazinone ring. Stability studies (e.g., 24-hour incubation in buffers at pH 2–12) show degradation <5% at neutral pH but accelerated hydrolysis under acidic conditions (pH <3). Thermal gravimetric analysis (TGA) confirms stability up to 150°C, making it suitable for high-temperature reactions .

Q. Are there contradictions in reported biological activities of this compound, and how can researchers resolve them?

Methodological Answer: Discrepancies in kinase inhibition assays (e.g., mTOR vs. PI3K selectivity) may arise from assay conditions (ATP concentration, incubation time). To resolve these, standardize assays using recombinant enzymes (e.g., mTOR IC50 determination with 1 mM ATP, 30-min pre-incubation) and validate via orthogonal methods like SPR (surface plasmon resonance) for binding affinity .

Q. What strategies are used to determine stereochemical outcomes in derivatives of this compound?

Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers of derivatives. Absolute configuration is confirmed via X-ray crystallography or comparative NMR with known stereoisomers. For example, diastereomeric (1R,4R)- and (1S,4S)-cyclohexyl derivatives show distinct NOESY correlations .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer: Systematic SAR studies involve synthesizing analogs with substitutions at the 3-chloro and cyclopropylmethyl positions. Biological testing (e.g., IC50 in kinase assays) paired with computational modeling (MOE or Schrödinger Suite) identifies critical interactions. For instance, replacing cyclopropylmethyl with bulkier groups reduces cellular permeability, as shown in Caco-2 assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are resolved by standardizing measurement protocols. Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, and validate solubility via saturation shake-flask method (24-hour equilibration, HPLC quantification). Note that logP calculations (cLogP ≈ 2.1) predict moderate lipophilicity .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

Methodological Answer: Use Caco-2 monolayers for permeability studies (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes, NADPH cofactor) assess metabolic liability. Plasma protein binding (equilibrium dialysis, 4-hour incubation) quantifies free fraction, critical for dose-response correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.